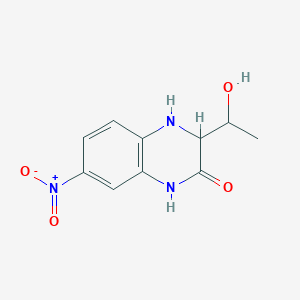![molecular formula C15H9N3O B12067108 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- CAS No. 143468-08-0](/img/structure/B12067108.png)
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- consists of a pyridine ring fused to a pyrrole ring, with a carbonitrile group at the 6-position and a benzoyl group attached to the nitrogen atom of the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate reagent to form the pyrrolo[2,3-b]pyridine core.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Benzoylation: The final step involves the benzoylation of the nitrogen atom in the pyrrole ring using benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells .
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyridine and pyrrole rings.
Pyrrolopyrazine Derivatives: These compounds have a similar fused ring structure but contain a pyrazine ring instead of a pyridine ring.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile, 1-benzoyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound for therapeutic applications .
属性
CAS 编号 |
143468-08-0 |
|---|---|
分子式 |
C15H9N3O |
分子量 |
247.25 g/mol |
IUPAC 名称 |
1-benzoylpyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C15H9N3O/c16-10-13-7-6-11-8-9-18(14(11)17-13)15(19)12-4-2-1-3-5-12/h1-9H |
InChI 键 |
XWEXTSXJZUUDOL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)



![[2-Bromo-5-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B12067086.png)
![5-Bromo-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12067087.png)
![Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)



